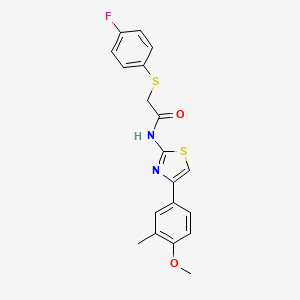

乙酸2-(3-氨基苯基)-1-吲哚啉甲酸酯

描述

Aminophenyl compounds are derivatives of ammonia where one hydrogen atom is replaced by a phenyl group and another hydrogen atom is replaced by an ethyl group . They are used in various chemical reactions due to their reactivity .

Molecular Structure Analysis

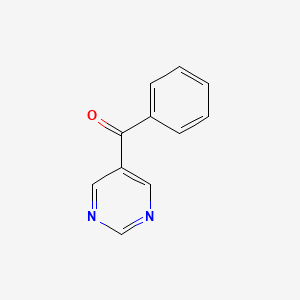

The molecular structure of aminophenyl compounds is characterized by the presence of an amino group (-NH2) attached to a phenyl ring . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis

Aminophenyl compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

Aminophenyl compounds, like other amines, have certain characteristic physical and chemical properties. They are generally soluble in water and have relatively high boiling points compared to similar-sized molecules that don’t contain nitrogen .科学研究应用

新颖的合成方法

- 吲哚嗪合成串联反应策略:利用涉及氮杂-维蒂希、亚胺缩合和亲电芳香取代的一系列新颖的串联三个连续反应策略来合成一系列吲哚嗪,提出反应过程的初步机理 (González-Rodríguez 等,2021)。

- 微波辅助合成:使用微波辅助一锅法合成新型的 3-取代-7-甲基吲哚嗪-1-羧酸乙酯,证明了它们对阿拉伯按蚊的杀幼虫活性。这突出了这些化合物的效率和潜在的生物学应用 (Chandrashekharappa 等,2018)。

生物活性

- 抗菌和抗结核活性:设计了一些三取代的吲哚嗪类似物,针对抑制分枝杆菌烯酰基酰基载体蛋白还原酶。这些化合物对结核分枝杆菌的易感菌株和多重耐药菌株表现出有希望的抗结核活性,详细的分子对接和动力学研究支持了它们作为抗结核药物的潜力 (Khedr 等,2017)。

- 新型吡唑啉衍生物的合成和生物活性:由 2-((4-溴苯基)偶氮基)-3-氧代-苯基丙酸乙酯合成的新型吡唑啉衍生物对人碳酸酐酶 I 和 II 同工酶和乙酰胆碱酯酶具有有效的抑制作用,表明它们具有作为治疗剂的潜力 (Turkan 等,2019)。

作用机制

Target of Action

Ethyl 2-(3-aminophenyl)-1-indolizinecarboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 2-(3-aminophenyl)-1-indolizinecarboxylate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

The compound’s boiling point is 138-140 °c (under 3-4 torr pressure) , and it has a predicted density of 1.112±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-17(20)16-14(12-6-5-7-13(18)10-12)11-19-9-4-3-8-15(16)19/h3-11H,2,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXMSGTJCXHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331546 | |

| Record name | ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819365 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |

CAS RN |

478064-54-9 | |

| Record name | ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745882.png)